methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate
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Description
Methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.14378429 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate (CAS Number: 1020454-43-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H20FN3O4 with a molecular weight of 361.4 g/mol. The compound features a piperidine ring, a pyrazole moiety, and various substituents that contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 1020454-43-6 |
Molecular Formula | C₁₈H₂₀FN₃O₄ |
Molecular Weight | 361.4 g/mol |
Synthesis
The synthesis of this compound typically involves the coupling of piperidine derivatives with pyrazole carboxylic acids. The process often utilizes coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of the final ester product. This method ensures high yields and purity, which are crucial for subsequent biological evaluations.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit antiviral properties, particularly as neuraminidase inhibitors. For instance, derivatives containing a pyrazole moiety showed significant inhibition of neuraminidase activity, which is essential for viral replication in influenza viruses .
In one study, compounds with a 4-fluorophenyl group exhibited enhanced inhibitory activity against neuraminidase, suggesting that the presence of electron-withdrawing groups can enhance biological efficacy . The structure-activity relationship (SAR) indicates that modifications at the para position of the phenyl ring can significantly influence the inhibitory potency.
Anticancer Potential
The anticancer potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, piperidine derivatives have shown promising results in inducing apoptosis in tumor cells, outperforming traditional chemotherapeutic agents in certain cases .
A study evaluated the cytotoxicity of a series of piperidine derivatives against FaDu hypopharyngeal tumor cells, revealing that specific modifications could enhance their anticancer activity . This suggests a potential therapeutic application for this compound in cancer treatment.
Anti-inflammatory Effects
Compounds with similar pyrazole structures have also been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents .
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Neuraminidase Inhibition : A set of pyrazole derivatives was tested for their ability to inhibit neuraminidase, with some compounds achieving over 50% inhibition at low concentrations. The most active compound displayed a significant correlation between structure and activity .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific modifications to the piperidine ring improved cytotoxicity against cancer cell lines such as HeLa and MCF7. The observed IC50 values were significantly lower than those for standard chemotherapeutics .
- Anti-inflammatory Activity : Pyrazole derivatives were evaluated for their ability to reduce inflammation markers in cell models. Compounds showed varying degrees of effectiveness, with some achieving up to 70% inhibition of nitric oxide production .
Properties
IUPAC Name |
methyl 1-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-25-15-11-22(14-5-3-13(19)4-6-14)20-16(15)17(23)21-9-7-12(8-10-21)18(24)26-2/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVQSIHAPDJGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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